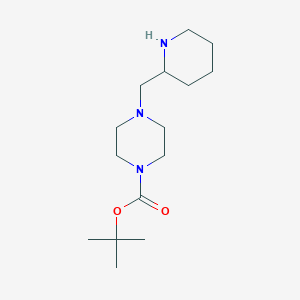

Tert-butyl 4-(piperidin-2-ylmethyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(piperidin-2-ylmethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H27N3O2. It is a semi-flexible linker commonly used in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation . This compound is notable for its role in medicinal chemistry and drug development due to its unique structural properties.

Properties

Molecular Formula |

C15H29N3O2 |

|---|---|

Molecular Weight |

283.41 g/mol |

IUPAC Name |

tert-butyl 4-(piperidin-2-ylmethyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)12-13-6-4-5-7-16-13/h13,16H,4-12H2,1-3H3 |

InChI Key |

ZRMONUCYBLMZDN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2CCCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(piperidin-2-ylmethyl)piperazine-1-carboxylate typically involves the Steglich esterification method. This method employs N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents under mild conditions . The reaction is carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) to form the ester bond.

Industrial Production Methods

For large-scale production, the synthesis route is optimized to increase yield and efficiency. The use of tert-butyl esters in the synthesis process is preferred due to their stability and ease of handling. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(piperidin-2-ylmethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(piperidin-2-ylmethyl)piperazine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of complex molecules.

Medicine: Investigated for its potential in drug development, particularly in the design of novel therapeutics for various diseases.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(piperidin-2-ylmethyl)piperazine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound’s structure allows it to effectively bridge the target protein and the E3 ligase, facilitating the degradation process .

Comparison with Similar Compounds

Similar Compounds

- 1-Boc-4-(piperidin-4-yl)-piperazine

- 1-tert-Butoxycarbonyl-4-(piperidin-4-yl)piperazine

- 2-Methylpropan-2-yl 4-(piperidin-4-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(piperidin-2-ylmethyl)piperazine-1-carboxylate is unique due to its semi-flexible linker properties, which provide an optimal balance between rigidity and flexibility. This characteristic enhances its effectiveness in PROTAC development, making it a valuable tool in targeted protein degradation research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.